Multi-step Synthesis from Chroman-4-one: This approach typically involves reacting a substituted chroman-4-one with a suitable nitrogen source, such as a piperidine derivative, under appropriate reaction conditions to form the spirocyclic structure. [, , ]
One-Pot Multicomponent Reactions: These reactions offer a more efficient and convergent approach, often utilizing a three-component reaction involving a chroman-4-one, a piperidine derivative, and an aldehyde or ketone. [, , ]
X-ray Crystallography: Provides detailed information about bond lengths, bond angles, and overall three-dimensional conformation. [, , , ]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are routinely used to confirm the structure and determine the relative stereochemistry of these compounds. [, , ]
Mass Spectrometry: Provides information about the molecular weight and fragmentation pattern, further supporting structural assignments. [, , ]
Inhibition of Mycobacterium tuberculosis Tyrosine Phosphatase (PtpB): Molecular docking studies suggest that some derivatives bind to the active site of PtpB, potentially interfering with essential signaling pathways in the bacteria. []
Induction of Apoptosis: Certain derivatives have been shown to induce apoptosis in cancer cells, possibly through interactions with specific cell cycle regulators or signaling pathways. []
Modulation of Ion Channels: Some spiro[chroman-2,4'-piperidin]-4-ones exhibit activity as potassium channel blockers, potentially influencing cellular excitability and signaling. [, ]
Antimicrobial Agents: Exhibiting activity against Mycobacterium tuberculosis, offering potential for the development of new anti-tuberculosis drugs. [, ]
Anticancer Agents: Demonstrating cytotoxicity against various cancer cell lines, suggesting potential as anticancer drug candidates. [, ]
Central Nervous System (CNS) Agents: Explored for their potential as antidepressants, analgesics, and antiepileptic agents. [, , , , ]
Anti-inflammatory Agents: Showing promise as potential treatments for inflammatory diseases. []
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: